(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
AM-8508 is a potent and selective PI3Kδ inhibitor. AM-8508 showed good cellular potency (in vitro pAKT IC50 = 4.6 nM ). AM-8505 xhibited excellent HWB potency (HWB (pAKT) IC50 = 2.7 nM). AM-8508 inhibit KLH-specific antibodies in animal models, signifying its potential for the treatment of human inflammatory diseases. PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.
Brand Name:
Vulcanchem
CAS No.:
1338483-67-2
VCID:
VC0518292
InChI:
InChI=1S/C19H15FN8/c1-11(26-18-14(8-21)17(22)24-10-25-18)19-27-15-5-4-12(20)7-16(15)28(19)13-3-2-6-23-9-13/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1
SMILES:
CC(C1=NC2=C(N1C3=CN=CC=C3)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N
Molecular Formula:
C19H15FN8
Molecular Weight:
374.14
(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
CAS No.: 1338483-67-2
Cat. No.: VC0518292
Molecular Formula: C19H15FN8
Molecular Weight: 374.14
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AM-8508 is a potent and selective PI3Kδ inhibitor. AM-8508 showed good cellular potency (in vitro pAKT IC50 = 4.6 nM ). AM-8505 xhibited excellent HWB potency (HWB (pAKT) IC50 = 2.7 nM). AM-8508 inhibit KLH-specific antibodies in animal models, signifying its potential for the treatment of human inflammatory diseases. PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival. |
|---|---|
| CAS No. | 1338483-67-2 |
| Molecular Formula | C19H15FN8 |
| Molecular Weight | 374.14 |
| IUPAC Name | 4-amino-6-[[(1S)-1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethyl]amino]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C19H15FN8/c1-11(26-18-14(8-21)17(22)24-10-25-18)19-27-15-5-4-12(20)7-16(15)28(19)13-3-2-6-23-9-13/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |
| Standard InChI Key | FQJBNNUXCQXZSV-NSHDSACASA-N |
| SMILES | CC(C1=NC2=C(N1C3=CN=CC=C3)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N |
| Appearance | Solid powder |
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